1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative. The reaction is usually carried out in the presence of a base such as triethylamine under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)ethyl)urea
- 1-(5-Chloro-2-methoxyphenyl)-3-(2-(methylamino)-2-(thiophen-3-yl)ethyl)urea
- 1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(furan-3-yl)ethyl)urea
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-20(2)14(11-6-7-23-10-11)9-18-16(21)19-13-8-12(17)4-5-15(13)22-3/h4-8,10,14H,9H2,1-3H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUMLFREYMXMKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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